![molecular formula C10H7F2N B2714517 1-(3,5-difluorophenyl)-1H-pyrrole CAS No. 1153146-76-9](/img/structure/B2714517.png)
1-(3,5-difluorophenyl)-1H-pyrrole
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Description
“1-(3,5-difluorophenyl)-1H-pyrrole” is a chemical compound. It’s also known as 3′,5′-Difluoroacetophenone or 1-(3,5-difluorophenyl)ethanone . It’s a fluorinated acetophenone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds titled 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized via Claisen-Schmidt condensation under basic condition . The chemical structure of the compounds were identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90 .Scientific Research Applications
Medicine
“1-(3,5-difluorophenyl)-1H-pyrrole” has been used in the synthesis of various medicinal compounds. For instance, it has been used in the synthesis of pyrazole derivatives, which are known to have selective anti-inflammatory, antiviral, and antimicrobial activities . The presence of a double bond in conjugation with a carbonyl functionality is reported to be responsible for the biological activities of these derivatives .
Chemistry
In the field of chemistry, “1-(3,5-difluorophenyl)-1H-pyrrole” has been used in the Vilsmeier–Haack reaction, a formylation reaction that is a productive and convenient path for the synthesis of heterocyclic aldehydes . This compound has also been used in the synthesis of fluorinated acetophenones .
Biology
While there is limited information available on the direct applications of “1-(3,5-difluorophenyl)-1H-pyrrole” in biology, its derivatives have shown potential in various biological applications. For example, pyrazole derivatives, which can be synthesized from this compound, are known to have selective anti-inflammatory, antiviral, and antimicrobial activities .
Materials Science
“1-(3,5-difluorophenyl)-1H-pyrrole” has been used in the synthesis of new materials. For instance, it has been used in the development of a novel aromatic diamine containing fluorine and trifluoromethyl groups, which has potential applications in the field of materials science .
properties
IUPAC Name |
1-(3,5-difluorophenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRQRQPGOJWNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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